molecular formula C17H25N5OS B5132957 4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B5132957
M. Wt: 347.5 g/mol
InChI Key: VJGWIPRDYYVDRI-UHFFFAOYSA-N
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Description

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. As an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activation by endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles in blood vessels and the lower urinary tract, leading to reduced blood pressure and alleviation of symptoms associated with benign prostatic hyperplasia .

Comparison with Similar Compounds

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-3-22-16(18-19-17(22)24)8-9-20-10-12-21(13-11-20)14-6-4-5-7-15(14)23-2/h4-7H,3,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGWIPRDYYVDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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